N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
Description
Properties
CAS No. |
1207059-85-5 |
|---|---|
Molecular Formula |
C24H22N6O2S |
Molecular Weight |
458.54 |
IUPAC Name |
N-(3-ethylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N6O2S/c1-3-16-5-4-6-18(13-16)25-22(31)15-33-24-27-26-23-21-14-20(28-30(21)12-11-29(23)24)17-7-9-19(32-2)10-8-17/h4-14H,3,15H2,1-2H3,(H,25,31) |
InChI Key |
ZHKONWYBQDMRCF-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the 4-methoxyphenyl and 3-ethylphenyl groups. The final step involves the formation of the thioacetamide linkage.
-
Step 1: Formation of Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine Core
- Reactants: 3-amino-1H-pyrazole, 1,2,4-triazole, and appropriate coupling reagents.
- Conditions: Typically carried out in an inert atmosphere with a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the thioacetamide group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular pathways and mechanisms.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Core Heterocyclic Systems
Substituent Effects
- Thioether vs. Ether Linkages : The sulfur atom in the target compound may confer greater metabolic stability than oxygen-based linkages seen in compounds like 16a .
Physicochemical Properties
Biological Activity
N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features and interaction with various molecular targets. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core and a thioacetamide group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine |
| Functional Group | Thioacetamide |
| Substituents | 3-Ethylphenyl and 4-Methoxyphenyl |
The mechanism of action for this compound involves binding to specific enzymes or receptors. This interaction can modulate enzymatic activity or activate signaling pathways leading to various pharmacological effects. Research indicates potential applications in:
- Anti-inflammatory therapies
- Anticancer treatments
- Antimicrobial activities
Anti-Cancer Activity
Studies have shown that this compound exhibits significant anti-cancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent antiproliferative activity.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes:
This suggests that the compound could be a candidate for developing new anti-inflammatory drugs.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties as well. Its structural characteristics allow it to interact with microbial targets effectively.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds within the pyrazole family. For example:
- Triazole Derivatives : A review compiled various triazole derivatives showcasing diverse pharmacological activities including anticancer and antimicrobial effects .
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the core structure can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
